molecular formula C24H16N2O5S B14079246 2-(6-Ethoxy-1,3-benzothiazol-2-yl)-1-(furan-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-(6-Ethoxy-1,3-benzothiazol-2-yl)-1-(furan-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14079246
M. Wt: 444.5 g/mol
InChI Key: SUYWZCDELFKWRK-UHFFFAOYSA-N
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Description

2-(6-Ethoxy-1,3-benzothiazol-2-yl)-1-(furan-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that features a unique combination of benzothiazole, furan, and chromeno-pyrrole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Ethoxy-1,3-benzothiazol-2-yl)-1-(furan-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Benzothiazole Moiety: This can be achieved by reacting 2-aminothiophenol with ethyl bromoacetate under basic conditions to form 6-ethoxy-1,3-benzothiazole.

    Synthesis of the Chromeno-Pyrrole Core: The chromeno-pyrrole core can be synthesized via a cyclization reaction involving a suitable precursor such as 3-(2-furyl)acrylic acid.

    Coupling Reactions: The final step involves coupling the benzothiazole and chromeno-pyrrole moieties under appropriate conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow synthesis, and advanced purification techniques such as high-performance liquid chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan and pyrrole rings, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the chromeno-pyrrole moiety, potentially converting them to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiazole and furan rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. These activities can be studied to develop new therapeutic agents.

Medicine

In medicinal chemistry, the compound can be investigated for its potential as a drug candidate. Its structural features may allow it to interact with specific biological targets, making it a promising lead compound for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as organic semiconductors, dyes, and polymers. Its unique electronic properties make it suitable for various applications in electronics and materials science.

Mechanism of Action

The mechanism of action of 2-(6-Ethoxy-1,3-benzothiazol-2-yl)-1-(furan-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione depends on its specific application. In a biological context, it may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved can vary, but common targets may include kinases, ion channels, and transcription factors.

Comparison with Similar Compounds

Similar Compounds

    2-(6-Methoxy-1,3-benzothiazol-2-yl)-1-(furan-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: Similar structure with a methoxy group instead of an ethoxy group.

    2-(6-Ethoxy-1,3-benzothiazol-2-yl)-1-(thiophen-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: Similar structure with a thiophene ring instead of a furan ring.

Uniqueness

The uniqueness of 2-(6-Ethoxy-1,3-benzothiazol-2-yl)-1-(furan-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione lies in its specific combination of functional groups and rings, which confer distinct electronic and steric properties

Properties

Molecular Formula

C24H16N2O5S

Molecular Weight

444.5 g/mol

IUPAC Name

2-(6-ethoxy-1,3-benzothiazol-2-yl)-1-(furan-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C24H16N2O5S/c1-2-29-13-9-10-15-18(12-13)32-24(25-15)26-20(17-8-5-11-30-17)19-21(27)14-6-3-4-7-16(14)31-22(19)23(26)28/h3-12,20H,2H2,1H3

InChI Key

SUYWZCDELFKWRK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)N3C(C4=C(C3=O)OC5=CC=CC=C5C4=O)C6=CC=CO6

Origin of Product

United States

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